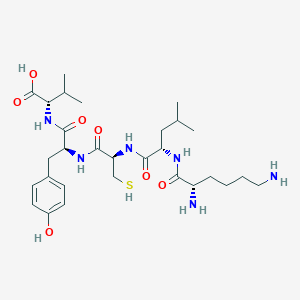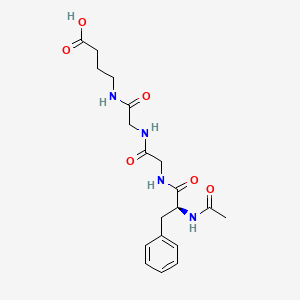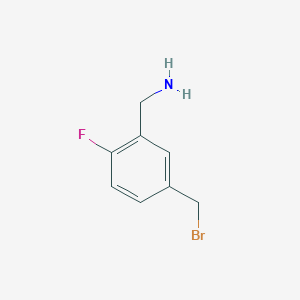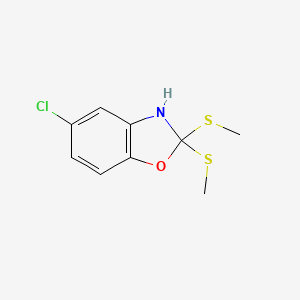
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is a chemical compound with the molecular formula C10H12ClNOS2 It is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and two methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 5-chloro-2-aminophenol with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzoxazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds.
科学研究应用
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Chloro-2-methylsulfanyl-1,3-benzoxazole: Lacks one methylsulfanyl group compared to the target compound.
2,2-Bis(methylsulfanyl)-1,3-benzoxazole: Does not have the chlorine substitution.
5-Chloro-2,3-dihydro-1,3-benzoxazole: Lacks the methylsulfanyl groups.
Uniqueness
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both chlorine and two methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications and distinguishes it from other benzoxazole derivatives.
属性
CAS 编号 |
827599-11-1 |
|---|---|
分子式 |
C9H10ClNOS2 |
分子量 |
247.8 g/mol |
IUPAC 名称 |
5-chloro-2,2-bis(methylsulfanyl)-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H10ClNOS2/c1-13-9(14-2)11-7-5-6(10)3-4-8(7)12-9/h3-5,11H,1-2H3 |
InChI 键 |
HAVLHNHUZNBJPJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1(NC2=C(O1)C=CC(=C2)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


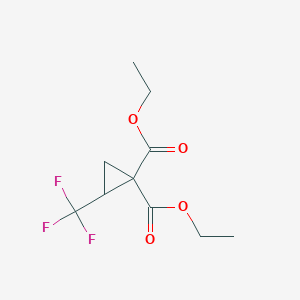
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
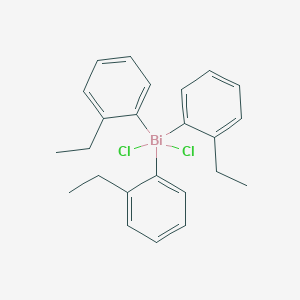
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
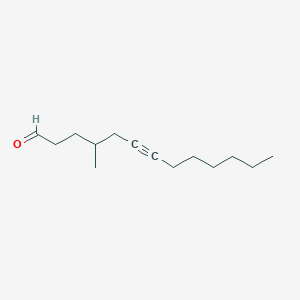
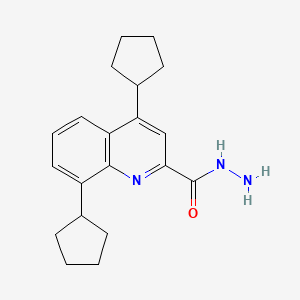
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
